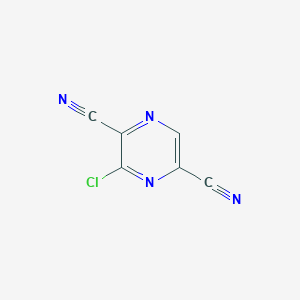

3-Chloropyrazine-2,5-dicarbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

918410-50-1 |

|---|---|

Molecular Formula |

C6HClN4 |

Molecular Weight |

164.55 g/mol |

IUPAC Name |

3-chloropyrazine-2,5-dicarbonitrile |

InChI |

InChI=1S/C6HClN4/c7-6-5(2-9)10-3-4(1-8)11-6/h3H |

InChI Key |

ALLUGGDOETVHSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=N1)C#N)Cl)C#N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Chloropyrazine 2,5 Dicarbonitrile

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the 3-position of the pyrazine (B50134) ring is activated towards nucleophilic aromatic substitution. This reactivity is a cornerstone of the synthetic utility of 3-chloropyrazine-2,5-dicarbonitrile, allowing for the introduction of a wide range of functional groups.

Aminodehalogenation Pathways with Various Amine Nucleophiles

The replacement of the chlorine atom by an amino group, known as aminodehalogenation, is a well-documented reaction pathway for this compound and its derivatives. This reaction is typically carried out by treating the chloropyrazine with a primary or secondary amine, often in the presence of a base and sometimes with the assistance of microwave irradiation to enhance reaction rates and yields. mdpi.commdpi.com

The reaction of this compound with various non-aromatic amines, such as alkylamines and cycloalkylamines, has been explored. For instance, the reaction with heptylamine (B89852) leads to the formation of 3-(heptylamino)pyrazine-2,5-dicarbonitrile. Similarly, reactions with other alkylamines proceed to yield the corresponding N-substituted 3-aminopyrazine-2,5-dicarbonitriles.

A range of substituted benzylamines has also been successfully employed as nucleophiles. The reaction of 3-chloropyrazine-2-carboxamide (B1267238), a related compound, with variously substituted benzylamines has been extensively studied, yielding a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.comresearchgate.net These studies provide a strong precedent for the analogous reactions of this compound. For example, reactions with 4-methylbenzylamine (B130917) and 4-aminobenzylamine (B48907) with the dicarbonitrile compound have been reported, yielding the corresponding 3-(benzylamino)pyrazine-2,5-dicarbonitriles. mdpi.com The use of microwave-assisted synthesis has been shown to be particularly effective for these aminodehalogenation reactions, often leading to shorter reaction times and higher yields compared to conventional heating methods. mdpi.commdpi.com

Table 1: Examples of Aminodehalogenation Reactions

| Amine Nucleophile | Resulting Compound |

|---|---|

| Heptylamine | 3-(Heptylamino)pyrazine-2,5-dicarbonitrile |

| 4-Methylbenzylamine | 3-[(4-Methylbenzyl)amino]pyrazine-2,5-dicarbonitrile |

| 4-Aminobenzylamine | 3-[(4-Aminobenzyl)amino]pyrazine-2,5-dicarbonitrile |

| Benzylamine | 3-(Benzylamino)pyrazine-2-carboxamide* |

| 3-Chlorobenzylamine | 3-[(3-Chlorobenzyl)amino]pyrazine-2-carboxamide* |

| 3,4-Dichlorobenzylamine | 3-[(3,4-Dichlorobenzyl)amino]pyrazine-2-carboxamide* |

| 4-Chlorobenzylamine | 3-[(4-Chlorobenzyl)amino]pyrazine-2-carboxamide* |

| 2-Methylbenzylamine | 3-[(2-Methylbenzyl)amino]pyrazine-2-carboxamide* |

| 4-Methoxybenzylamine | 3-[(4-Methoxybenzyl)amino]pyrazine-2-carboxamide* |

| 2-Fluorobenzylamine | 3-[(2-Fluorobenzyl)amino]pyrazine-2-carboxamide* |

Note: These examples are for the related compound 3-chloropyrazine-2-carboxamide but are indicative of the reactivity of this compound.

Reactivity with Other Classes of Nucleophiles

Beyond amines, the chlorine atom in chloropyrazine derivatives can be displaced by other nucleophiles, such as thiols and alkoxides. For instance, the related 3-chloropyrazine-2-carbonitrile (B110518) has been shown to react with sodium hydrosulfide (B80085) (NaSH), where the thiol nucleophile displaces the chloride to form a thione intermediate which can be further functionalized. chemicalbook.com This suggests that this compound would likely undergo a similar reaction with thiol nucleophiles to introduce a sulfur-containing functional group.

Furthermore, reactions of other chloropyrazines with alkoxides to form the corresponding ethers are known. thieme-connect.de It is therefore anticipated that this compound would react with various alkoxides, such as sodium methoxide (B1231860) or ethoxide, to yield the corresponding 3-alkoxypyrazine-2,5-dicarbonitriles.

The reaction with other nucleophiles like the azide (B81097) ion is also a plausible transformation, which would lead to the formation of an azido-pyrazine derivative, a versatile intermediate for further synthetic modifications, including cycloaddition reactions. mdpi.com Similarly, displacement of the chlorine by a cyanide ion, to potentially form pyrazine-2,3,5-tricarbonitrile, could be envisioned under appropriate conditions, although this specific reaction for this compound is not prominently documented.

Hydrolysis of Nitrile Functionality

The two nitrile groups on the pyrazine ring are susceptible to hydrolysis under both acidic and basic conditions. This hydrolysis can be controlled to proceed either partially, yielding a carboxamide, or completely, to afford a carboxylic acid.

Partial Hydrolysis to Carboxamide Derivatives

The selective partial hydrolysis of one of the nitrile groups in this compound would lead to the formation of 3-chloro-5-cyanopyrazine-2-carboxamide. While direct and detailed studies on the partial hydrolysis of this compound are not extensively reported, the partial hydrolysis of the closely related 3-chloropyrazine-2-carbonitrile to 3-chloropyrazine-2-carboxamide is well-established. mdpi.comnih.govresearchgate.net This reaction is typically achieved using hydrogen peroxide in a basic medium, with careful control of pH and temperature to prevent complete hydrolysis. mdpi.comnih.gov It is highly probable that similar controlled conditions could be applied to achieve the selective partial hydrolysis of this compound. The synthesis of 6-chloro-5-cyanopyrazine-2-carboxamide has been reported, which is an isomer of the expected partial hydrolysis product of the title compound. thieme-connect.desemanticscholar.org

Complete Hydrolysis Pathways

The complete hydrolysis of both nitrile groups in this compound would result in the formation of 3-chloropyrazine-2,5-dicarboxylic acid. This transformation would typically require more forcing conditions than partial hydrolysis, such as prolonged heating in strong acidic or basic solutions. While the complete hydrolysis of 3,6-dimethylpyrazine-2,5-dicarbonitrile (B13106920) to the corresponding dicarboxylic acid has been reported, providing a precedent for such a transformation on the pyrazine-2,5-dicarbonitrile (B3025320) system, specific literature on the complete hydrolysis of this compound is scarce. thieme-connect.de The hydrolysis of a related dinitrile, 2,5-dicyano-3,6-dimethylpyrazine, with alkali has been shown to yield 3-hydroxy-2,5-dimethylpyrazine-6-carboxylic acid, indicating that under certain conditions, hydrolysis can be accompanied by other transformations. researchgate.net The direct synthesis of pyrazine-2,5-dicarboxylic acid from other precursors is a known process. acs.org

Cyclization and Annulation Reactions Involving the Chemical Compound

The presence of multiple reactive sites in this compound and its derivatives makes them valuable precursors for the synthesis of fused heterocyclic systems through cyclization and annulation reactions.

Following the aminodehalogenation of this compound, the resulting 3-aminopyrazine-2,5-dicarbonitrile derivatives can serve as key intermediates for further cyclization. For example, the reaction of 5-(alkyl/arylamino)-6-chloropyrazine-2,3-dicarbonitriles, which are isomeric to the title compound's derivatives, with phenylacetylene (B144264) in a palladium-copper catalyzed reaction leads to the formation of pyrrolo[2,3-b]pyrazines. researchgate.netmdpi.com This suggests that 3-amino-substituted derivatives of pyrazine-2,5-dicarbonitrile could undergo similar cyclization reactions to form fused ring systems.

Furthermore, the condensation of 3-amino-5-sulfanylpyrazine-2,6-dicarbonitrile with malononitrile (B47326) has been shown to yield a pyrido[2,3-b]pyrazine (B189457) derivative. thieme-connect.de This highlights the potential of appropriately substituted pyrazine-2,5-dicarbonitriles to undergo annulation to form more complex heterocyclic structures. The synthesis of pteridine (B1203161) derivatives, another class of fused heterocycles, can be achieved from 3-chloropyrazine-2-carboxylates by reaction with guanidine, indicating another potential cyclization pathway for derivatives of this compound after modification of the nitrile groups. thieme-connect.de

Theoretical Postulations of Reaction Mechanisms and Intermediates

The chemical reactivity of this compound is largely governed by the electron-deficient nature of the pyrazine ring, which is further intensified by the presence of three strongly electron-withdrawing groups: a chlorine atom and two nitrile (-CN) groups. This electronic arrangement makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr), a primary pathway for its functionalization. Theoretical and computational studies on this compound and structurally related compounds have provided insights into the plausible reaction mechanisms and the nature of the intermediates involved.

The high reactivity of pyrazine-2,3-dicarbonitrile (B77751), a closely related compound, has been suggested by Density Functional Theory (DFT) calculations to be greater than that of phthalonitrile, with its reactivity being promoted by the presence of amines. researchgate.net A crucial postulated step in its reactions is the intramolecular cyclization of amidine intermediates. researchgate.net

For chloropyrazines in general, a proposed radical-ionic mechanism has been suggested for coupling reactions with benzenethiols in the presence of a copper catalyst. mdpi.com In such reactions, the reactivity of the substituted chloropyrazines has been correlated with the calculated values of electronic deficiency at the C(3), C(5), or C(6) positions of the pyrazine ring. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The most commonly postulated reaction mechanism for this compound is the SNAr mechanism. This pathway involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine atom. This carbon is highly electrophilic due to the inductive and resonance effects of the adjacent nitrogen atoms and the nitrile groups. This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrazine ring and the nitrile groups, which contributes to its stability.

Leaving Group Departure: The aromaticity of the pyrazine ring is restored by the departure of the chloride ion, which is a good leaving group.

Computational studies on related nitrogen-containing fused heterocycles have utilized DFT calculations to understand the regioselectivity of SNAr reactions. For instance, in 2,4-dichloroquinazoline, DFT calculations have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack. mdpi.com This aligns with the calculated lower activation energy for nucleophilic attack at this position, thus explaining the observed regioselectivity. mdpi.com Although specific calculations for this compound are not widely available, similar principles are expected to apply, with the carbon at the 3-position being the primary site of nucleophilic attack.

The electronic effects of substituents on the pyrazine ring play a critical role in modulating the reactivity. For instance, in a study on a triazolopyrazine system, it was observed that electron-donating groups on an attached phenyl ring tended to promote a tele-substitution pathway, whereas electron-withdrawing groups favored the expected ipso-substitution. acs.org

Influence of Electronic Properties on Reactivity

Quantitative Structure-Activity Relationship (QSAR) and DFT-based studies on substituted amides of pyrazine-2-carboxylic acids have highlighted the importance of electronic and structural properties in their biological activity. nih.gov In these studies, the energy of the LUMO was identified as a significant descriptor, indicating the susceptibility of the molecule to nucleophilic attack. brieflands.com A lower LUMO energy generally correlates with higher reactivity towards nucleophiles.

While specific computational data for this compound is scarce in the literature, data for related pyrazine derivatives can provide a comparative understanding of their electronic properties and reactivity.

Calculated Electronic Properties of Related Pyrazine Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide (4a) | -6.78 | -2.02 | 4.76 | mdpi.com |

| 5-(4-Fluorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4b) | -6.84 | -2.06 | 4.78 | mdpi.com |

| 5-(4-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4c) | -6.90 | -2.20 | 4.70 | mdpi.com |

| 5-(4-(Trifluoromethyl)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4d) | -7.15 | -2.48 | 4.67 | mdpi.com |

| 5-(4-Nitrophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4e) | -7.36 | -3.05 | 4.31 | mdpi.com |

This table presents DFT-calculated electronic properties for a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides to illustrate the influence of substituents on the electronic structure of pyrazine-containing compounds. The HOMO-LUMO gap is an indicator of chemical reactivity. mdpi.com

Derivatization Strategies for 3 Chloropyrazine 2,5 Dicarbonitrile

Functionalization at the Pyrazine (B50134) Ring System

The electron-deficient nature of the pyrazine ring, amplified by the presence of electron-withdrawing nitrile and chloro groups, makes the carbon atom attached to the chlorine highly susceptible to nucleophilic aromatic substitution. This reactivity is the principal avenue for functionalizing the pyrazine core.

Introduction of Substituted Amino and Alkylamino Moieties

A predominant strategy for modifying 3-chloropyrazine-2,5-dicarbonitrile and related chloropyrazines involves the displacement of the chlorine atom with various nitrogen-based nucleophiles, a reaction known as aminodehalogenation. This method is widely employed to synthesize libraries of N-substituted 3-aminopyrazine-2,5-dicarbonitriles.

Research has demonstrated the successful reaction of chloropyrazine precursors with a range of amines. For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238), a closely related derivative, with variously substituted benzylamines yields a series of 3-benzylaminopyrazine-2-carboxamides. Current time information in Bangalore, IN.csfarmacie.cz Similarly, studies have been conducted on the synthesis of 3-arylaminopyrazine-2,5-dicarbonitriles, highlighting the versatility of this approach for introducing aromatic amine functionalities. thieme-connect.com

The reaction conditions can be tailored to achieve these transformations. Conventional heating in solvents like tetrahydrofuran (B95107) (THF) with a base such as triethylamine (B128534) is effective. Current time information in Bangalore, IN.csfarmacie.cz In some cases, microwave-assisted synthesis has been employed to improve reaction times and yields. Current time information in Bangalore, IN. The scope of this reaction is broad, encompassing the introduction of simple alkylamino chains as well as more complex substituted anilines and benzylamines. Current time information in Bangalore, IN.thieme-connect.comgoogle.com For example, N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have been synthesized to explore structure-activity relationships for antimicrobial applications. vulcanchem.com

During the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides, a side reaction involving the simultaneous substitution of the chlorine by a benzylamino group was observed, leading to the formation of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. libretexts.org This highlights the high reactivity of the C-Cl bond towards aminolysis.

Table 1: Examples of Amino and Alkylamino Functionalization Reactions

| Starting Material | Reagent | Product Class | Reference |

|---|---|---|---|

| 3-Chloropyrazine-2-carboxamide | Substituted Benzylamines | 3-Benzylaminopyrazine-2-carboxamides | Current time information in Bangalore, IN. |

| This compound precursor | Arylamines | 3-Arylaminopyrazine-2,5-dicarbonitriles | thieme-connect.com |

| 3-Chloropyrazine-2-carboxamide | Alkylamines | N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides | vulcanchem.com |

| N-Benzyl-3-chloropyrazine-2-carboxamide | Benzylamine | N-Benzyl-3-(benzylamino)pyrazine-2-carboxamides | libretexts.org |

Regioselective Introduction of Other Substituents

Beyond nitrogen nucleophiles, the pyrazine ring can be functionalized with other substituents in a controlled, regioselective manner. The inherent electronic properties of the substituted pyrazine ring dictate the position of further reactions. The reactivity of chloropyrazines is directly correlated to the electron deficiency at the carbon atoms of the pyrazine ring. researchgate.net

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at specific positions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings have been successfully applied to pyrazine systems. nih.gov These methods allow for the regioselective introduction of aryl, vinyl, and alkynyl groups by replacing the chlorine atom. For example, the Suzuki coupling has been used to functionalize chloropyrazines, although the reaction can be inactivated by the presence of multiple electron-donating groups on the ring. nih.gov

The synthesis of asymmetrically substituted pyrazines often relies on these regioselective cross-coupling strategies. nih.gov For instance, the reaction of 2,3-dicyano-5,6-dichloropyrazine in a double Sonogashira coupling demonstrates that multiple chloro-substituents can be sequentially and selectively replaced. nih.gov Furthermore, research into the regioselective functionalization of chloropyrazine derivatives has led to the synthesis of complex molecules like coelenterazine, showcasing the high degree of control achievable. researchgate.net

Chemical Transformations of the Nitrile Groups

The two nitrile groups on the this compound scaffold are versatile functional handles that can undergo a variety of chemical transformations, leading to new classes of derivatives.

Conversion to Carboxamide Derivatives

One of the most fundamental transformations of the nitrile group is its hydrolysis to a carboxamide. This conversion is significant as the resulting amide group can alter the compound's solubility, hydrogen bonding capacity, and biological activity. Partial hydrolysis of a dinitrile to a mono-carboxamide is a key synthetic step.

The conversion of a pyrazine carbonitrile to a pyrazine carboxamide can be achieved under controlled conditions. researchgate.netnih.gov For example, 3-chloropyrazine-2-carboxamide is synthesized from 3-chloro-pyrazine-2-carbonitrile via a partial hydrolysis of the nitrile group using a mixture of hydrogen peroxide and water at a specific pH and temperature. researchgate.netnih.gov This method is often preferred due to higher yields compared to direct amidation of the pyrazine ring. researchgate.net The process can be highly selective, allowing for the hydration of nitriles to their corresponding amides. beilstein-journals.org This transformation is a key step in creating precursors for further derivatization, such as the aminodehalogenation reactions described previously. researchgate.netnih.gov In some syntheses, this hydrolysis is performed using heterogeneous catalysts, such as hydrous zirconia in a continuous flow system, to achieve quantitative conversion of the nitrile to the primary amide. libretexts.org

Other Nitrile-Based Chemical Transformations

The nitrile groups are precursors for the construction of larger, more complex heterocyclic systems. A notable reaction is the cyclotetramerization of pyrazine-2,3-dicarbonitrile (B77751) derivatives to form azaphthalocyanines, also known as tetrapyrazinoporphyrazines. cuni.czacs.org This reaction involves the template-driven condensation of four dinitrile units around a central metal ion, creating large, planar macrocycles with unique photophysical properties.

Furthermore, studies on the curing behavior of pyrazine-2,3-dicarbonitrile have shown that the nitrile groups can react, particularly when promoted by an amine, to form thermally stable polymers containing azaisoindoline and azaphthalocyanine structures. libretexts.org This highlights the nitrile groups' ability to participate in polymerization and material-forming processes. The nitrile groups can also be involved in building other fused ring systems. For instance, 3-chloropyrazine-2-carbonitrile (B110518) can be used to synthesize substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines, showcasing the nitrile's role as an anchor point for complex annulation reactions. nih.gov

Structure-Reactivity Relationships in Derivative Synthesis

The derivatization of this compound is governed by distinct structure-reactivity relationships. The electron-deficient character of the pyrazine ring is a dominant factor. researchgate.net This deficiency, which arises from the two electronegative nitrogen atoms, is significantly enhanced by the strong electron-withdrawing effects of the two nitrile groups and the chloro-substituent.

This pronounced electrophilicity makes the pyrazine ring highly susceptible to nucleophilic attack, particularly at the carbon bearing the chlorine atom, which is an excellent leaving group. This explains the facility of the aminodehalogenation reactions discussed in section 4.1.1. Current time information in Bangalore, IN.thieme-connect.com The reactivity of different positions on the pyrazine ring is directly correlated with the calculated electron deficiency at those sites, allowing for predictable, regioselective functionalization. researchgate.net

In the context of nitrile group transformations, the pyrazine ring's structure also plays a role. Research comparing the reactivity of pyrazine-2,3-dicarbonitrile to its benzene (B151609) analog, phthalonitrile, indicates that the pyrazine derivative has a higher reactivity. This is attributed to a unique nucleophilic strengthening mechanism and the proton-bonding ability of the pyrazine nitrogens, which facilitates reactions at the nitrile carbons. libretexts.org

Spectroscopic and Advanced Analytical Characterization of 3 Chloropyrazine 2,5 Dicarbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

In the ¹H-NMR spectra of 3-aminopyrazine-2,5-dicarbonitrile derivatives, the pyrazine (B50134) ring exhibits a characteristic singlet for its lone proton (H-6). The chemical shift of this proton and the signals corresponding to the substituted amino group provide definitive structural information. For instance, in a series of 3-arylaminopyrazine-2,5-dicarbonitriles, the pyrazine proton signal appears downfield, and the amine proton (NH) is observed as a broad singlet. sciforum.net

A study on N-substituted 3-aminopyrazine-2,5-dicarbonitriles, derived from 3-chloropyrazine-2,5-dicarbonitrile, reported detailed ¹H-NMR data confirming the substitution of the chlorine atom by various non-aromatic amines. nih.gov

Table 1: Representative ¹H-NMR Data for Derivatives of this compound

| Compound | ¹H-NMR (Solvent) | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Ref |

|---|---|---|---|

| 3-{[4-(tert-Butyl)phenyl]amino}pyrazine-2,5-dicarbonitrile | DMSO-d₆ | 10.45 (1H, bs, NH), 9.19 (1H, d, J=1.5 Hz, H-6), 7.96-7.86 (2H, m, Ar-H), 7.25-7.15 (2H, m, Ar-H), 1.39 (9H, s, CH₃) | sciforum.net |

Note: This table is populated with example data from the literature. 'bs' denotes a broad singlet, 'd' a doublet, 'm' a multiplet, and 's' a singlet.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The spectra of 3-arylaminopyrazine-2,5-dicarbonitrile derivatives show distinct signals for the pyrazine ring carbons, the two nitrile (C≡N) carbons, and the carbons of the aryl-amino substituent. The positions of the nitrile carbons are particularly characteristic. sciforum.net

Table 2: Representative ¹³C-NMR Data for a Derivative of this compound

| Compound | ¹³C-NMR (Solvent) | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Ref |

|---|

Note: This table presents example data. The signals correspond to the various carbon atoms in the molecule, with splitting patterns (d for doublet) and coupling constants provided for carbons coupled to fluorine.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. In the analysis of this compound derivatives, the most prominent and diagnostic absorption band is that of the nitrile (C≡N) group, which appears as a sharp, strong peak in the region of 2220-2260 cm⁻¹. The N-H stretching vibration of the amino group is also typically observed in the 3200-3500 cm⁻¹ region. sciforum.net For related compounds like 3-chloropyrazine-2-carbonitrile (B110518), the C≡N stretch is noted around 2230 cm⁻¹ and the C-Cl stretch near 750 cm⁻¹.

Table 3: Key IR Absorption Frequencies for a Derivative of this compound

| Compound | Key Functional Groups | Characteristic IR Absorption Bands (cm⁻¹) | Ref |

|---|

Note: The IR data helps confirm the successful substitution of chlorine and the retention of the dicarbonitrile structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula.

For derivatives of this compound, MS analysis would be expected to show a molecular ion peak corresponding to the mass of the specific derivative, confirming the successful nucleophilic substitution of the chlorine atom.

Elemental Analysis for Compositional Verification

Elemental analysis determines the percentage composition (by mass) of elements such as carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. Numerous studies on pyrazine derivatives report elemental analysis data to validate their proposed structures. mdpi.comrsc.orgmdpi.com

Table 4: Example Elemental Analysis Data for a Pyrazine Dicarbonitrile Derivative

| Compound | Molecular Formula | Calculated (%) | Found (%) | Ref |

|---|

Note: This table shows data for a related pyrazine dicarbonitrile to illustrate the application of elemental analysis. The found percentages closely match the calculated values, confirming the empirical formula.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable tools in the synthesis and characterization of this compound and its derivatives. These methods are routinely employed to monitor reaction progress, assess the purity of intermediates and final products, and for the purification of target compounds from complex reaction mixtures. The selection of a specific chromatographic technique and its parameters is crucial for achieving optimal separation and purity.

Column Chromatography and Flash Chromatography for Purification

Column chromatography and its more efficient variant, flash chromatography, are the primary methods for the purification of this compound and its derivatives on a preparative scale. These techniques utilize a stationary phase, typically silica (B1680970) gel, packed into a column through which a solvent (mobile phase) is passed to separate the components of a mixture. orgsyn.org

Column Chromatography:

Traditional column chromatography relies on gravity to move the solvent through the stationary phase. It is a versatile technique used for purifying a wide range of organic compounds. For instance, in the synthesis of 3-chloropyrazine-2-carbonitrile, the crude product is purified by silica gel chromatography using 100% dichloromethane (B109758) as the eluent. chemicalbook.com In another example, the purification of a derivative was achieved using a THF-hexanes (1:1) solvent system. chemicalbook.com

Flash Chromatography:

Flash chromatography is an advancement over traditional column chromatography that utilizes positive pressure (e.g., from air or nitrogen) to force the solvent through the column more quickly, leading to faster separations and improved resolution. orgsyn.org This technique is widely employed in the purification of pyrazine derivatives. rsc.orgresearchgate.netrsc.orgnih.gov The choice of eluent is often guided by preliminary TLC analysis. A solvent system that provides an Rƒ value in the range of 0.2-0.4 for the desired compound on TLC is often a good starting point for flash chromatography.

The purification of various substituted pyrazines has been successfully achieved using flash chromatography with different solvent systems. For example, a gradient of dichloromethane and methanol (B129727) (from 100:0 to 95:5) was used to purify ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate. rsc.org In another case, a gradient of ethyl acetate (B1210297) in n-hexane (0% to 50%) was used to purify 6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine. nih.gov Automated flash chromatography systems, which offer precise gradient control and fraction collection, are also commonly used. mdpi.com

Table 2: Examples of Column and Flash Chromatography Systems for Pyrazine Derivatives

| Compound/Derivative | Chromatography Type | Stationary Phase | Eluent System | Reference |

|---|---|---|---|---|

| 3-Chloropyrazine-2-carbonitrile | Column Chromatography | Silica Gel | 100% Dichloromethane | chemicalbook.com |

| 7-Aminothieno[2,3-b]pyrazine-6-carbonitrile | Column Chromatography | Silica Gel | THF:Hexanes (1:1) | chemicalbook.com |

| Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate | Flash Chromatography | Silica Gel | Dichloromethane:Methanol (100:0 → 95:5) | rsc.org |

| 6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine | Flash Chromatography | Silica Gel | Ethyl Acetate/n-Hexane (0% to 50% gradient) | nih.gov |

| Multi-substituted 8-Aminoimidazo[1,2-a]pyrazines | Flash Chromatography | SiO₂ | Dichloromethane:Methanol (20:1) | rsc.org |

| 5-(Aminomethyl)-N-phenyl-1H-pyrazolo[3,4-c]pyridin-7-amine | Flash Chromatography | Silica Gel | Dichloromethane:Methanol (7:1) | nih.gov |

Computational and Theoretical Chemistry Studies of 3 Chloropyrazine 2,5 Dicarbonitrile

Molecular Electronic Structure Elucidation

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For derivatives of 3-Chloropyrazine-2,5-dicarbonitrile, the arrangement of electrons in molecular orbitals (MOs), particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dictates their reactivity and spectroscopic properties.

Studies on related chloropyrazine and chloropyridine derivatives reveal that the presence and position of the chlorine atom significantly influence the energy levels of the molecular orbitals. For instance, in 2-chloro-3-hydrazinopyrazine, the HOMO is distributed across the entire molecule, encompassing both the hydrazine (B178648) group and the pyrazine (B50134) ring. In contrast, the LUMO is primarily localized over the electron-deficient pyrazine ring. nih.gov This distribution suggests that a HOMO-LUMO transition would involve the transfer of electron density from the hydrazine substituent to the pyrazine core, a phenomenon driven by the electronegative chlorine atom. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. For 2-chloro-3-hydrazinopyrazine, the calculated HOMO-LUMO energy gap is approximately 4.800 eV in the gas phase. nih.gov In a study of 3-chloropyridine, high-resolution spectroscopy combined with theoretical calculations was used to precisely determine the influence of the chloro-substituent on the stabilization of nonbonding orbitals, which is crucial for understanding the electronic states and ionization dynamics. aip.org These findings on analogous structures provide a framework for understanding the electronic landscape of this compound.

Quantum Chemical Calculations

Quantum chemical calculations offer a quantitative approach to understanding the properties of molecules. These methods can predict molecular geometries, electronic properties, and various descriptors of chemical reactivity.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying complex organic molecules. DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to optimize molecular geometries and calculate electronic parameters. mdpi.comresearchgate.net

For instance, a theoretical investigation of pyrazine-2,3-dicarbonitrile (B77751), a close analog of the title compound, utilized DFT to study its chemical environment and reactivity. researchgate.net Such studies typically involve the calculation of bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data where available. researchgate.net The molecular electrostatic potential (MESP) is another valuable property derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack. mdpi.com

The table below presents computed electronic properties for some chloropyridine derivatives, which can serve as a reference for what would be expected for this compound.

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-amino-4-chloropyridinium 3-chlorobenzoate | -6.10 | -3.01 | 3.09 |

| 3-chlorobenzoic acid:4-amino-2-chloropyridine (cocrystal) | -6.76 | -1.38 | 5.38 |

| 2-chloro-3-hydrazinopyrazine | -6.581 | -1.780 | 4.801 |

Data sourced from studies on related chloropyridine and hydrazinopyrazine derivatives. nih.govmdpi.com

Prediction of Chemical Activity and Reactivity Descriptors (e.g., Fukui Functions, Hardness/Softness Parameters)

Beyond basic electronic properties, DFT can be used to calculate a range of chemical reactivity descriptors. These parameters, rooted in conceptual DFT, help in predicting the reactive nature of different sites within a molecule. mdpi.com

Global Reactivity Descriptors:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1/2η).

Electrophilicity Index (ω): Describes the ability of a species to accept electrons.

Local Reactivity Descriptors:

Fukui Functions (f(r)): Indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. They help identify the most electrophilic and nucleophilic sites.

Dual Descriptor (Δf(r)): Provides a clearer picture of nucleophilic and electrophilic sites than the Fukui function alone.

These descriptors are crucial for understanding and predicting the course of chemical reactions. For example, the study of dihydrothiouracil-indenopyridopyrimidines utilized these descriptors to identify reactive sites and changes in reactivity in different phases. mdpi.com While specific calculations for this compound are not available in the reviewed literature, the application of these methods to similar heterocyclic systems demonstrates their utility in predicting chemical behavior.

Molecular Modeling and Docking Studies for Derivative Interactions (General)

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule, typically a protein (receptor). These methods are instrumental in drug discovery for evaluating the potential of a compound to bind to a specific target.

Ligand-Receptor Interaction Analysis

Molecular docking simulations place a ligand into the binding site of a receptor and evaluate the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For derivatives of pyrazine compounds, docking studies have been performed to understand their potential as antimicrobial agents. researchgate.netnih.gov

For example, derivatives of pyrazine-2-carboxylic acid have been docked into the active site of the Mycobacterium tuberculosis InhA protein. researchgate.net The analysis of these docking poses reveals key interactions with amino acid residues in the binding pocket. The carboxamide group, for instance, often acts as a hydrogen bond acceptor. researchgate.net Similarly, in a study of pyrazine-pyridone derivatives, a potent antibacterial agent was found to form a hydrogen-donor and a π-hydrogen bond with its bacterial target. nih.gov These studies highlight the types of interactions that derivatives of this compound could form with protein targets.

Binding Affinity Predictions

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable ligand-receptor complex and a higher binding affinity.

The table below shows the results of molecular docking studies for some pyrazine derivatives against different protein targets.

| Compound Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| Pyrazine-2-carboxylic acid derivative 1c | M. tuberculosis InhA (4DRE) | -86.40 (rerank score) | Hydrogen bonding, π-π interactions |

| Pyrazine-pyridone derivative 5d | Bacterial target (4DUH) | -7.4519 | Hydrogen-donor, π-hydrogen bond |

Data sourced from docking studies of pyrazine derivatives. researchgate.netnih.gov

These predicted binding affinities, while not absolute measures, are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. The in silico findings for related pyrazine compounds suggest that derivatives of this compound could be designed to effectively bind to specific biological targets. nih.gov

Conformational Analysis and Stereochemical Considerations

Computational and theoretical chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis and stereochemical considerations are crucial for understanding its reactivity, intermolecular interactions, and potential applications in materials science and medicinal chemistry. While specific experimental or extensive theoretical studies on the conformational landscape of this compound are not widely available in public literature, we can infer its likely stereochemical and conformational properties based on studies of related substituted pyrazines and general principles of computational chemistry.

The pyrazine ring itself is an aromatic heterocycle and is expected to be largely planar. The primary conformational flexibility in this compound would arise from the rotation of the two nitrile (-C≡N) groups attached to the pyrazine core. The presence of a chlorine atom and two electron-withdrawing nitrile groups on the pyrazine ring influences the electronic distribution and, consequently, the geometry and rotational barriers of the substituents.

Methodological Approach for Conformational Analysis:

A thorough computational investigation of the conformational space of this compound would typically employ quantum chemical methods such as Density Functional Theory (DFT). A common approach involves:

Geometry Optimization: The initial step is to obtain the optimized molecular structure corresponding to a minimum on the potential energy surface. This is typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

Potential Energy Surface (PES) Scan: To explore the conformational space related to the rotation of the nitrile groups, a relaxed PES scan would be performed. This involves systematically changing the dihedral angles defining the orientation of the nitrile groups relative to the pyrazine ring and calculating the energy at each step while allowing the rest of the molecule to relax. For this compound, the key dihedral angles would be N-C-C-N for both nitrile substituents.

Identification of Conformers and Transition States: The PES scan reveals low-energy conformations (local minima) and the transition states (saddle points) that connect them. The energy difference between the conformers and the height of the rotational barriers can then be determined.

Expected Conformational Preferences:

For this compound, the nitrile groups are attached to carbon atoms adjacent to the ring nitrogen atoms. Due to the steric hindrance and potential electronic repulsion between the lone pairs of the nitrogen atoms and the pi-system of the nitrile groups, it is anticipated that the most stable conformation will have the nitrile groups lying in the plane of the pyrazine ring. However, slight out-of-plane arrangements might occur to minimize steric strain. The relative orientation of the two nitrile groups (syn or anti with respect to each other) would also be a key factor in determining the most stable conformer.

Stereochemical Considerations:

This compound does not possess any chiral centers, and therefore, it does not have enantiomers. The molecule is achiral. Its stereochemistry is primarily defined by its geometric isomerism, which in this planar-like molecule, is fixed by the substitution pattern on the pyrazine ring.

The planarity or near-planarity of the molecule has implications for its potential to form stacked structures in the solid state, which can be influenced by intermolecular interactions such as π-π stacking and halogen bonding involving the chlorine atom.

Illustrative Data from a Hypothetical DFT Study:

The following table provides an example of the kind of data that would be generated from a DFT study on the conformational analysis of this compound. Please note that these are illustrative values and not from an actual published study.

| Parameter | Conformer A (Planar, anti) | Conformer B (Planar, syn) | Transition State |

| Relative Energy (kcal/mol) | 0.00 | 0.75 | 2.5 |

| Dihedral Angle (N1-C2-C7-N8) | 180.0° | 0.0° | 90.0° |

| Dihedral Angle (N4-C5-C6-N7) | 180.0° | 0.0° | 0.0° |

| Dipole Moment (Debye) | 1.5 | 3.2 | 2.1 |

Table 1: Illustrative computational data for the conformational analysis of this compound. The dihedral angles refer to the orientation of the nitrile groups relative to the pyrazine ring.

This hypothetical data suggests that the conformer with the nitrile groups in an anti-arrangement is the most stable, likely due to minimized dipole-dipole repulsion. The energy barrier for rotation is relatively low, indicating that the nitrile groups may exhibit significant rotational freedom at room temperature.

Applications of 3 Chloropyrazine 2,5 Dicarbonitrile in Advanced Organic Synthesis

Utilization as a Key Synthetic Precursor in Heterocyclic Systems

The unique electronic properties of 3-chloropyrazine-2,5-dicarbonitrile make it an important building block for the synthesis of more complex heterocyclic systems. The electron-deficient nature of the pyrazine (B50134) ring, amplified by the two cyano groups, facilitates the displacement of the chlorine atom by various nucleophiles.

This reactivity is central to its application in creating new heterocyclic frameworks. For instance, it serves as a starting material for a series of substituted 3-aminopyrazine-2,5-dicarbonitriles. In these reactions, the chlorine at position 3 is replaced by a substituted amino group (arylamino-). sciforum.net This nucleophilic substitution provides a straightforward method for introducing diverse functionalities onto the pyrazine core, leading to compounds with potential applications as new anti-infective agents. sciforum.net The reaction conditions for this substitution, such as refluxing in dry toluene (B28343) with triethylamine (B128534), are optimized based on the specific arylamino group being introduced. sciforum.net

The general scheme for this transformation is a cornerstone of its use as a precursor, allowing chemists to build a library of derivatives from a single, versatile starting material.

Role in the Synthesis of Complex Organic Molecules

Beyond simple substitutions, this compound is an intermediate in multi-step syntheses of complex organic molecules. Its derivatives are often key components in the construction of fused heterocyclic systems. For example, it is a starting material for preparing pyrazinamide (B1679903) analogues, a class of compounds investigated for their antimycobacterial properties. sciforum.net

The synthesis of substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines showcases its role in building intricate molecular architectures. Although some syntheses start with the related 3-chloropyrazine-2-carbonitrile (B110518), the reaction pathway is applicable. chemicalbook.com The process involves an initial nucleophilic substitution of the chlorine atom, followed by intramolecular cyclization reactions that build the fused thieno-pyrimidine ring system onto the pyrazine core. chemicalbook.com This demonstrates the compound's function as a scaffold upon which complex structures with specific therapeutic or material properties can be assembled.

Applications in Medicinal Chemistry Synthesis as a Building Block

The pyrazine ring is a recognized pharmacophore present in numerous biologically active compounds. tandfonline.com this compound, as a functionalized pyrazine, is therefore a significant building block in medicinal chemistry for developing new therapeutic agents.

Cathepsin C is a cysteine peptidase that plays a crucial role in activating serine proteases within immune cells, making it a key target for treating inflammatory diseases. oaes.cc Small molecule inhibitors of Cathepsin C are of significant therapeutic interest. Research has identified 3-chloropyrazine-2-carbonitrile, a closely related analogue, as an intermediate in the synthesis of Cathepsin C inhibitors. chemicalbook.com In a documented synthesis, it reacts with 1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate in the presence of triethylamine to form a key intermediate. chemicalbook.com This reaction highlights how the chloro-pyrazine core can be coupled with amine-containing fragments to build molecules designed to interact with specific biological targets like Cathepsin C. chemicalbook.comsmw.ch

Table 1: Synthesis of a Cathepsin C Inhibitor Intermediate

| Reactant 1 | Reactant 2 | Reagent/Solvent | Conditions | Product |

| 3-Chloropyrazine-2-carbonitrile | 1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate | Et3N / THF | 80 °C, 15 h | (S)-tert-butyl (1-(3-cyanopyrazin-2-yl)pyrrolidin-3-yl)carbamate |

This reaction uses 3-Chloropyrazine-2-carbonitrile, a related precursor. chemicalbook.com

The thieno[3,2-d]pyrimidine (B1254671) scaffold is found in molecules with important biological activities, including kinase inhibition. chemicalbook.com this compound is a valuable intermediate for constructing fused pyrazino[2',3':4,5]thieno[3,2-d]pyrimidine systems. A synthetic route starting from the related 3-chloropyrazine-2-carbonitrile demonstrates the principle. chemicalbook.com The synthesis involves:

Reaction with sodium hydrosulfide (B80085) (NaSH) to replace the chlorine with a thiol group.

Alkylation of the thiol with chloroacetonitrile (B46850) (ClCH2CN).

Piperidine-catalyzed intramolecular cyclization to form the fused thieno[2,3-b]pyrazine (B153567) ring. chemicalbook.com

This resulting aminothieno[2,3-b]pyrazine-carbonitrile is a versatile intermediate that can be further elaborated into the target pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines. chemicalbook.commdpi.com These complex heterocyclic systems are of interest in medicinal chemistry due to their structural similarity to known bioactive molecules. nih.gov

Table 2: Synthesis of a Key Thieno[2,3-b]pyrazine Intermediate

| Starting Material | Step 1 Reagents | Step 2 Reagents | Step 3 Reagents | Final Intermediate | Yield |

| 3-Chloropyrazine-2-carbonitrile | NaSH in EtOH | ClCH2CN, K2CO3, KI in Acetone | Piperidine in THF | 7-Aminothieno[2,3-b]pyrazine-6-carbonitrile | 84% |

This multi-step synthesis uses the related 3-Chloropyrazine-2-carbonitrile to build a fused heterocyclic system. chemicalbook.com

The development of novel anticancer agents is a major focus of medicinal chemistry. Pyrazine derivatives have been investigated for their potential to inhibit cancer cell proliferation. The pyrazino[2',3':4,5]thieno[3,2-d]pyrimidine derivatives mentioned previously are designed as analogues of MPC-6827 (Azixa), a microtubule-destabilizing agent that has undergone clinical trials for cancer treatment. nih.gov By using this compound as a starting block, chemists can create novel heterocyclic systems that mimic the core structure of such potent anticancer compounds. nih.gov

Furthermore, studies on related substituted 3-aminopyrazine-2,5-dicarbonitriles have explored their efficacy as anti-infective agents, with some derivatives showing promising activity against various mycobacterial strains. sciforum.netmdpi.com This line of research often overlaps with anticancer studies, as the cellular pathways targeted can be similar. The ability to easily generate a library of compounds from this compound makes it a valuable tool in screening for new leads in cancer therapy. sciforum.net

Contribution to Advanced Materials Science Applications

The applications of this compound extend beyond medicinal chemistry into the realm of materials science. Its chemical structure suggests potential use in the development of novel polymers and functional materials. ontosight.ai Heterocyclic compounds, particularly those with high nitrogen content and cyano groups, are of interest for creating materials with specific electronic and optical properties.

There is documented interest in this compound as an OLED (Organic Light-Emitting Diode) intermediate. bldpharm.com The pyrazine core can be incorporated into larger conjugated systems that form the emissive or charge-transport layers in OLED devices. The cyano groups can influence the material's electron affinity and photophysical properties. Additionally, its derivatives, such as azaphthalocyanines (also known as tetrapyrazinoporphyrazines), have been extensively studied for applications as dyes, catalysts, and non-linear optical materials. cuni.cz The synthesis of these complex macrocycles can rely on dinitrile precursors like this compound, highlighting its foundational role in creating advanced functional materials. cuni.cz

Precursors for Azaphthalocyanines (AzaPcs) and Related Macrocycles

A comprehensive review of scientific literature reveals that this compound is not utilized as a precursor for the synthesis of Azaphthalocyanines (AzaPcs), also known as tetrapyrazinoporphyrazines. The formation of the AzaPc macrocycle occurs via a cyclotetramerization reaction of pyrazine-dicarbonitrile monomers. This reaction specifically requires the two cyano groups to be positioned adjacent to each other, as found in pyrazine-2,3-dicarbonitrile (B77751) derivatives. wikipedia.org This ortho-dinitrile arrangement is essential for the ring-closing mechanism that forms the 16-membered inner core of the AzaPc.

The structure of this compound, with its cyano groups at positions 2 and 5, does not permit this type of cyclotetramerization. Consequently, it cannot serve as a direct precursor for the synthesis of traditional Azaphthalocyanine macrocycles. The available research on AzaPc synthesis consistently employs pyrazine-2,3-dicarbonitrile building blocks, such as 5-chloropyrazine-2,3-dicarbonitrile (B3056531) or 5,6-dichloropyrazine-2,3-dicarbonitrile, to construct the macrocyclic framework. rsc.orgmdpi.comnih.gov

Development of Functional Dyes and Optoelectronic Materials

While not suitable for AzaPcs, this compound serves as a key intermediate in the synthesis of substituted pyrazine-2,5-dicarbonitriles, which can be classified as functional dyes. The primary synthetic route involves the nucleophilic aromatic substitution of the chlorine atom by various nucleophiles, particularly substituted anilines, to yield 3-arylaminopyrazine-2,5-dicarbonitrile derivatives. chemicalbook.comrsc.org

Research has focused on the synthesis of these compounds, primarily for evaluation in biological assays due to their structural analogy with antitubercular agents. rsc.org The reaction of this compound with a range of mono-substituted anilines produces a series of colored compounds. chemicalbook.comrsc.org This synthetic pathway highlights the utility of the starting material in creating a library of functional pyrazine dyes with varied substitution patterns.

Table 1: Synthesized 3-Arylaminopyrazine-2,5-dicarbonitrile Derivatives

| Substituent on Arylamine | Resulting Compound Name | Reference |

|---|---|---|

| 4-Fluoro | 3-(4-Fluorophenyl)aminopyrazine-2,5-dicarbonitrile | chemicalbook.com |

| 4-Chloro | 3-(4-Chlorophenyl)aminopyrazine-2,5-dicarbonitrile | chemicalbook.com |

| 4-Bromo | 3-(4-Bromophenyl)aminopyrazine-2,5-dicarbonitrile | chemicalbook.com |

| 4-Iodo | 3-(4-Iodophenyl)aminopyrazine-2,5-dicarbonitrile | chemicalbook.com |

| 4-Methyl | 3-(4-Methylphenyl)aminopyrazine-2,5-dicarbonitrile | chemicalbook.com |

| 4-Methoxy | 3-(4-Methoxyphenyl)aminopyrazine-2,5-dicarbonitrile | chemicalbook.com |

| 4-Trifluoromethyl | 3-(4-Trifluoromethylphenyl)aminopyrazine-2,5-dicarbonitrile | chemicalbook.com |

| 3-Trifluoromethyl | 3-(3-Trifluoromethylphenyl)aminopyrazine-2,5-dicarbonitrile | rsc.org |

| 2,4-Dibromo-6-nitro | 3-(2,4-Dibromo-6-nitrophenyl)aminopyrazine-2,5-dicarbonitrile | rsc.org |

| Unsubstituted | 3-Phenylaminopyrazine-2,5-dicarbonitrile | chemicalbook.com |

In the context of optoelectronic materials, there is no specific research detailing the application of this compound or its direct derivatives. However, the broader class of pyrazine-dicarbonitrile and pyridine-dicarbonitrile compounds represents a significant area of investigation for functional optoelectronic materials. nih.gov For instance, molecules featuring a pyridine-3,5-dicarbonitrile (B74902) core are actively being developed as emitters exhibiting thermally activated delayed fluorescence (TADF) for use in Organic Light-Emitting Diodes (OLEDs). rsc.org The strong electron-accepting nature of the dicyanopyrazine or dicyanopyridine unit is crucial for creating push-pull chromophores with desirable charge-transfer properties. While these applications demonstrate the potential of the dicarbonitrile-heterocycle scaffold in materials science, further research is required to determine if derivatives of this compound possess useful photophysical or electronic properties.

Green Chemistry Principles Applied to the Synthesis and Transformations of 3 Chloropyrazine 2,5 Dicarbonitrile

Atom Economy Maximization in Synthetic Pathways

Atom economy, a central tenet of green chemistry, focuses on designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. The synthesis of pyrazine (B50134) derivatives, including 3-Chloropyrazine-2,5-dicarbonitrile, is increasingly being evaluated through this metric.

Research Findings: Traditional syntheses of substituted pyrazines often involve condensation reactions that can generate stoichiometric byproducts, leading to lower atom economy. For instance, a common method for preparing the pyrazine core involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, which releases two molecules of water. While this is a relatively benign byproduct, other routes can be less efficient.

A documented, though not explicitly green, synthesis of 3-chloropyrazine-2-carbonitrile (B110518) (a related precursor) involves reacting pyrazine-2-carbonitrile with sulfuryl chloride. chemicalbook.com This chlorination process generates sulfur dioxide and hydrogen chloride as byproducts, significantly lowering the atom economy.

Greener approaches aim to utilize addition and cycloaddition reactions, which inherently have higher atom economy. For example, the synthesis of pyrazines via the acceptorless dehydrogenative coupling of β-amino alcohols, catalyzed by manganese pincer complexes, produces only hydrogen gas and water as byproducts. acs.orgnih.gov Another high atom economy approach is the [2+3] cycloaddition reaction of pyrazine-2,3-dicarbonitriles with sodium azide (B81097) to create tetrazole-functionalized pyrazines. kashanu.ac.ir While not directly forming the target compound, these methods illustrate pathways that could be adapted for its synthesis with minimal waste generation.

Table 1: Comparison of Atom Economy in Different Pyrazine Synthesis Strategies

| Synthetic Strategy | Reactants | Product | Byproducts | Theoretical Atom Economy | Green Chemistry Consideration |

| Classical Condensation | 1,2-Diamine + 1,2-Diketone | Pyrazine | 2 H₂O | Moderate | Benign byproduct, but still waste. |

| Chlorination with SO₂Cl₂ | Pyrazine-carbonitrile + SO₂Cl₂ | Chloro-pyrazine-carbonitrile | SO₂ + HCl | Low | Generation of hazardous gaseous byproducts. chemicalbook.com |

| Dehydrogenative Coupling | β-Amino alcohol | Substituted Pyrazine | H₂ + H₂O | High | Benign byproducts, catalytic process. acs.orgnih.gov |

| Cycloaddition | Pyrazine-dicarbonitrile + NaN₃ | Tetrazolyl-pyrazine | None | 100% | Maximizes incorporation of all reactant atoms. kashanu.ac.ir |

Utilization of Eco-Friendly Solvents and Reaction Media

The choice of solvent is critical in green chemistry, as solvents constitute a major portion of the waste generated in chemical processes. Research has increasingly focused on replacing volatile organic compounds (VOCs) with greener alternatives like water, deep eutectic solvents (DES), and polyethylene (B3416737) glycols (PEGs) for the synthesis of nitrogen heterocycles. mdpi.com

Research Findings: While traditional syntheses of chloropyrazines often employ solvents like toluene (B28343), DMF, and various halogenated hydrocarbons, greener alternatives have proven effective for related pyrazine syntheses. chemicalbook.comgoogle.com Water has been successfully used as a solvent for the palladium-catalyzed coupling and cyclization of 5-(alkyl-arylamino)-6-chloropyrazine-2,3-dicarbonitriles with phenylacetylene (B144264) to yield pyrrolo[2,3-b]pyrazines. mdpi.comamazonaws.com

Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and glycerol), are emerging as highly effective and environmentally benign reaction media. beilstein-journals.orgmagtech.com.cn They are non-volatile, biodegradable, and can often act as both the solvent and a catalyst. DES has been successfully employed in the one-pot, two-step synthesis of symmetrical 2,5-diarylpyrazines. researchgate.net The use of a choline chloride/glycerol DES for such syntheses highlights a promising path toward greener production of pyrazine-based compounds, potentially including this compound. beilstein-journals.orgresearchgate.net

Table 2: Application of Green Solvents in Pyrazine Synthesis

| Solvent Type | Example | Application in Pyrazine Chemistry | Advantages | Reference |

| Aqueous Media | Water | Pd/Cu-catalyzed synthesis of pyrrolo[2,3-b]pyrazines | Non-toxic, non-flammable, inexpensive | mdpi.com, amazonaws.com |

| Deep Eutectic Solvents (DES) | Choline Chloride/Glycerol | Synthesis of 2,5-diarylpyrazines | Biodegradable, low volatility, recyclable, can act as catalyst | beilstein-journals.org, researchgate.net |

| Polyethylene Glycols (PEGs) | PEG-400 | General N-heterocycle synthesis | Low toxicity, biodegradable, thermally stable | mdpi.com |

Catalyst Design for Sustainable Chemical Syntheses

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient, selective, and less wasteful than stoichiometric reactions. The design of catalysts, particularly those based on earth-abundant metals or biocatalysts, is a key area of research for pyrazine synthesis.

Research Findings: The synthesis of pyrazines and their derivatives has benefited significantly from innovative catalyst design.

Homogeneous Catalysis: Manganese pincer complexes have been developed for the acceptorless dehydrogenative coupling of β-amino alcohols to form 2,5-substituted pyrazines, replacing catalysts based on precious metals like ruthenium. acs.orgnih.gov

Heterogeneous Catalysis: Recyclable solid catalysts offer significant advantages in terms of product purification and waste reduction. Silica (B1680970) gel has been demonstrated as a cheap, eco-friendly, and effective catalyst for the one-pot synthesis of pyrazines from ethylenediamine (B42938) and 1,2-diketones under solvent-free conditions. connectjournals.com For related tetrazole-functionalized pyrazines, MgFe₂O₄ nanoparticles have been used as a reusable heterogeneous catalyst under ultrasonic conditions. kashanu.ac.ir

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal for green synthesis. Transaminases (ATAs) have been used for the chemo-enzymatic synthesis of substituted pyrazines from α-diketones, where the enzyme mediates the key amination step. nih.govd-nb.info This approach avoids harsh reagents and can lead to pure products that are easily extracted. nih.gov Recently, a novel biocatalytic method using L-threonine dehydrogenase to generate aminoacetone in situ for the synthesis of asymmetric pyrazines has been developed, further highlighting the potential for enzyme-based routes. researchgate.net

These catalytic systems, while not all directly applied to this compound, provide a blueprint for developing sustainable catalytic routes for its synthesis and transformation.

Energy Efficiency in Reaction Processes

Reducing energy consumption is a critical goal of green chemistry, with significant environmental and economic benefits. This is often achieved by using alternative energy sources like microwaves or by designing reactions that proceed at ambient temperature and pressure.

Research Findings: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions involving pyrazine derivatives. numberanalytics.com Aminodehalogenation reactions, which are key transformations for this compound, have been shown to be significantly more efficient under microwave irradiation. For example, the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide (B1267238) demonstrated higher yields and dramatically reduced reaction times (from 15 hours with conventional heating to minutes with microwave heating). mdpi.comsciforum.net This enhanced efficiency reduces energy usage and allows for rapid screening of reaction conditions. numberanalytics.commdpi.com

In addition to microwave heating, biocatalytic and some heterogeneously catalyzed reactions can often be run at or near room temperature, offering substantial energy savings compared to traditional methods that require high-temperature reflux. connectjournals.comresearchgate.net The combination of ultrasound irradiation with deep eutectic solvents has also been shown to accelerate pyrazoline synthesis at room temperature, suggesting another energy-efficient strategy.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Chloropyrazine Transformations

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Green Advantage | Reference |

| Reaction Time | ~15 hours | 10 - 30 minutes | Drastic reduction in energy consumption and time | mdpi.com |

| Solvent | Tetrahydrofuran (B95107) (THF) | Methanol (B129727) | Methanol is often considered a greener solvent than THF | mdpi.com |

| Yield | 24 - 50% | Generally higher | Improved process efficiency | mdpi.com, sciforum.net |

| Byproducts | Decomposition of base (e.g., TEA) can lead to side products | Cleaner reaction profiles | Waste reduction | mdpi.com |

Waste Minimization and Byproduct Reduction Strategies

A holistic approach to green synthesis involves minimizing waste at every stage, from the choice of starting materials to the final purification steps. This includes avoiding unnecessary derivatization, using catalytic instead of stoichiometric reagents, and designing one-pot reactions.

Research Findings: Strategies to reduce waste in the synthesis of pyrazine derivatives are multifaceted. The use of catalytic methods, as discussed previously, is paramount. Replacing stoichiometric reagents like sulfuryl chloride for chlorination with a potential catalytic system would be a significant step toward waste reduction. chemicalbook.com

One-pot syntheses, where multiple reaction steps are performed in the same vessel without isolating intermediates, are highly effective at minimizing solvent use, energy consumption, and material losses. The synthesis of pyrazines from ethylenediamine and 1,2-diketones using silica gel as a catalyst is an example of a one-pot protocol. connectjournals.com Similarly, the synthesis of (1H-tetrazole-5-yl) pyrazines via a one-pot, multi-component reaction highlights an efficient and waste-reducing approach. kashanu.ac.ir

Q & A

What are the established synthetic routes for 3-chloropyrazine-2,5-dicarbonitrile, and what critical reaction parameters govern its synthesis?

Basic Research Question

The compound is synthesized via a multi-step process starting from 6-chloropyrazine-2-carbonitrile. Homolytic amidation yields 5-cyano-3-chloropyrazine-2-carboxamide (II), which undergoes hydrolysis to form 3-chloropyrazine-2,5-dicarboxamide (III). Chlorine in III is substituted via nucleophilic displacement using ring-substituted anilines in dry toluene with pyridine as a base . Critical parameters include:

- Solvent choice : Dry toluene ensures anhydrous conditions, minimizing side reactions.

- Base selection : Pyridine neutralizes HCl generated during substitution, driving the reaction forward.

- Temperature control : Reactions are typically conducted under reflux to maintain kinetic energy without decomposition.

Which spectroscopic and analytical techniques are most effective for characterizing this compound derivatives, and what key spectral markers confirm structural integrity?

Basic Research Question

Key techniques include:

- IR spectroscopy : Identifies nitrile (C≡N) stretches (~2220 cm⁻¹) and carbonyl (C=O) bands (~1700 cm⁻¹) .

- NMR spectroscopy :

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 386 for derivatives in ) validate molecular formulas.

- X-ray crystallography : Resolves 3D conformation, as seen in dihydropyridine derivatives (e.g., ORTEP diagrams in ).

How does the reactivity of the chlorine substituent in this compound influence its utility in synthesizing derivatives?

Basic Research Question

The chlorine atom at position 3 is highly electrophilic, enabling nucleophilic substitution with amines, thiols, or alkoxides. For example, reactions with anilines in dry toluene yield 3-arylaminopyrazine-2,5-dicarboxamide derivatives. Steric and electronic effects of substituents on the nucleophile (e.g., electron-withdrawing groups on anilines) modulate reaction rates and regioselectivity .

What mechanistic insights explain the regioselectivity of nucleophilic substitution in this compound derivatives?

Advanced Research Question

The substitution mechanism is governed by:

- Electronic effects : Electron-deficient pyrazine rings activate the chlorine for displacement.

- Steric hindrance : Bulky substituents on the nucleophile (e.g., p-tolyl groups) may direct substitution to less hindered positions.

- Solvent polarity : Non-polar solvents (e.g., toluene) favor SNAr (nucleophilic aromatic substitution) by stabilizing transition states through π-π interactions . Computational studies (e.g., DFT in ) can model charge distribution and transition states to predict regioselectivity.

How can computational methods like DFT enhance the understanding of this compound's electronic structure and reactivity?

Advanced Research Question

Density Functional Theory (DFT) calculates:

- Electrostatic potential maps : Highlight electron-deficient regions (e.g., chlorine atom) prone to nucleophilic attack.

- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity trends; lower LUMO energies correlate with higher electrophilicity .

- Transition state modeling : Visualizes energy barriers for substitution reactions, aiding in catalyst design.

For example, DFT analysis of dihydropyridine derivatives ( ) revealed a flattened-boat conformation, influencing π-π stacking in crystal structures.

What strategies are employed to design bioactive derivatives of this compound, and how are their activities validated?

Advanced Research Question

Derivative design focuses on:

- Functional group diversification : Introducing sulfhydryl, amino, or aryl groups via substitution (e.g., 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile in ).

- Bioisosteric replacements : Replacing chlorine with bioisosteres (e.g., fluorine) to modulate lipophilicity and binding affinity.

Biological validation includes: - In vitro assays : Testing antimicrobial or anticancer activity (e.g., pyridine-3,5-dicarbonitriles in showed cytotoxic activity via IR/NMR-guided structural optimization).

- QSAR modeling : Correlates substituent properties (e.g., Hammett constants) with bioactivity .

How can researchers resolve contradictions in reported synthetic yields or reaction conditions for this compound derivatives?

Advanced Research Question

Contradictions arise from variables like:

- Catalyst loadings : Nano-architected catalysts (e.g., CQDs–N(CH2PO3H2)₂ in ) improve yields and reduce reaction times.

- Purification methods : Chromatography vs. crystallization ( used crystallization for 68% yield, while achieved >90% with reusable catalysts).

- Reaction monitoring : Real-time techniques (e.g., TLC or in situ IR) identify intermediates and optimize conditions. Systematic DOE (Design of Experiments) can isolate critical factors (e.g., temperature, solvent ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.